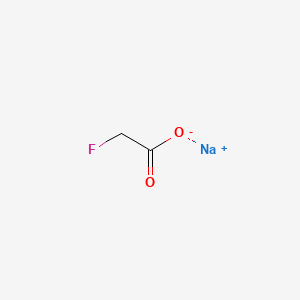

sodium fluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (g/100 g) at 25 °C in: water: 111

Almost insoluble in ethanol, acetone, and petroleum oils

Solubility (g/100 g) at 25 °C in: methanol: 5; ethanol: 1.4; acetone: 0.04; carbon tetrachloride: 0.004

Practically insoluble in MeCO3

Solubility in water: good

Miscible

Canonical SMILES

Understanding Cellular Metabolism

One of the primary applications of SMFA lies in its ability to disrupt cellular metabolism. SMFA inhibits an enzyme called succinate dehydrogenase, a critical component of the Krebs cycle (citric acid cycle) [1]. The Krebs cycle is essential for energy production within cells. By inhibiting this process, SMFA essentially starves cells of energy, leading to cell death [1]. This specific mechanism allows researchers to study the intricate workings of the Krebs cycle and its role in cellular function.

Source

[1] "Sodium Monofluoroacetate, Compound 1080: )" - National Institutes of Health (.gov)

Wildlife Management and Ecological Studies

Source

[2] "Anticoagulants and 1080 for pest animal control in New Zealand: )" - Department of Conservation (.govt.nz)

Toxicological Research

The well-defined toxicity of SMFA makes it a valuable tool in toxicological research. Scientists use SMFA to study the mechanisms of poisoning, develop antidotes, and assess the toxicity of other chemicals [3]. By understanding how SMFA disrupts cellular function, researchers can develop strategies to mitigate its effects and those of similar toxins.

Source

[3] "Rodenticide poisoning: " - National Institutes of Health (.gov)

Sodium fluoroacetate, commonly known as compound 1080, is an organofluorine chemical compound with the formula . It is the sodium salt of fluoroacetic acid and is recognized for its high toxicity, primarily used as a rodenticide. This colorless, odorless salt resembles table salt in taste and is derived from naturally occurring plant toxins produced by various species, including those in the genera Gifblaar and Ratsbane . Sodium fluoroacetate was first synthesized in 1896 and gained prominence as a pesticide in the mid-20th century .

SMFA inhibits cellular respiration by interfering with the citric acid cycle, a vital metabolic pathway in most living organisms []. The fluoroacetate ion closely resembles acetate, a natural intermediate in the cycle. However, enzymes cannot properly process the fluorinated molecule, leading to a buildup of toxic intermediates and ultimately cell death [].

Upon ingestion, sodium fluoroacetate dissociates into sodium ions and fluoroacetate anions. The fluoroacetate then undergoes metabolic conversion to form fluorocitrate, which inhibits the enzyme aconitase in the citric acid cycle. This blockade disrupts cellular respiration, leading to a depletion of ATP and subsequent organ failure . The process is often referred to as "lethal synthesis," where fluoroacetate is converted into a toxic form that interferes with energy production in cells .

Sodium fluoroacetate exhibits significant biological activity due to its mechanism of action. It primarily targets aerobic organisms, causing severe toxicity in mammals and insects. The lethal dose varies by species; for instance, the estimated oral lethal dose for humans ranges from 2 to 10 mg/kg, while dogs have an exceptionally low tolerance with an LD50 of approximately 0.07 mg/kg . Symptoms of poisoning can manifest rapidly, with small mammals showing signs within half an hour, while larger mammals may take several hours .

Research indicates that sodium fluoroacetate's toxicity can lead to severe cardiopulmonary effects. Studies on animal models have shown significant reductions in respiratory parameters and heart rate following exposure . Additionally, it has been observed that certain soil bacteria possess enzymes capable of detoxifying fluoroacetate, highlighting potential avenues for bioremediation .

Sodium fluoroacetate shares structural similarities with other compounds that also exhibit toxic properties. Below is a comparison with several similar compounds:

| Compound | Chemical Formula | Toxicity Level | Primary Use |

|---|---|---|---|

| Sodium fluoroacetate | Highly toxic | Rodenticide | |

| Fluoroacetic acid | Highly toxic | Herbicide | |

| Acetic acid | Low toxicity | Food preservative | |

| Dichloroacetic acid | Moderate toxicity | Metabolic studies |

Uniqueness: Sodium fluoroacetate's unique toxicity arises from its ability to mimic acetate in metabolic pathways, leading to severe disruptions in energy production processes . This characteristic differentiates it from other compounds like acetic acid, which is non-toxic and widely used in food applications.

Physical Description

Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH]

COLOURLESS SOLID IN VARIOUS FORMS.

Fluffy, colorless to white (sometimes dyed black), odorless powder.

Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide]

Color/Form

Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F]

Colorless powder

Fine, white powder or monoclinic crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Decomposes

Heavy Atom Count

Density

>1

Odor

Decomposition

Decomp at 200 °C

When heated to decomposition it emits highly toxic fumes of /sodium oxide and hydrogen flouride/

200 °C

Melting Point

200-202 °C; decomposes above melting point

392 °F (decomposes)

392 °F

UNII

Related CAS

Mechanism of Action

Sodium monofluoroacetate (1080) is a vertebrate pesticide widely used for possum control in New Zealand. Fluoroacetate is also a toxic component of poisonous plants found in Australia, South Africa, South America, and India. Because of its importance and effectiveness in pest control and the highly toxic nature of this compound, its acute sub-lethal and target organ toxicity have been extensively studied. In relation to its use as a pesticide its environmental fate, persistence, non-target impacts and general toxicology have been and continue to be extensively studied. Toxic baits must be prepared and used with extreme care, otherwise humans, livestock, and non-target wildlife will be put at risk. The high risk of secondary poisoning of dogs is a cause for concern. 1080 acts by interfering with cellular energy production. Possums die from heart failure, usually within 6-18 hr of eating baits. Long-term exposure to sub-lethal doses can have harmful effects and strict safety precautions are enforced to protect contractors and workers in the bait manufacturing industry. Considerable care is taken when using 1080 to ensure that the risks of using it are outweighed by the ecological benefits achieved from its use. When its use is controversial, risk communicators must take care not to trivialize the toxicity of the compound. The benefits of 1080 use in conservation, pest control, and disease control should be weighed up alongside the risks of using 1080 and other techniques for pest control.

Active neurons have a high demand for energy substrate, which is thought to be mainly supplied as lactate by astrocytes. Heavy lactate dependence of neuronal activity suggests that there may be a mechanism that detects and controls lactate levels and/or gates brain activation accordingly. Here, we demonstrate that orexin neurons can behave as such lactate sensors. Using acute brain slice preparations and patch-clamp techniques, we show that the monocarboxylate transporter blocker alpha-cyano-4-hydroxycinnamate (4-CIN) inhibits the spontaneous activity of orexin neurons despite the presence of extracellular glucose. Furthermore, fluoroacetate, a glial toxin, inhibits orexin neurons in the presence of glucose but not lactate. Thus, orexin neurons specifically use astrocyte-derived lactate. The effect of lactate on firing activity is concentration dependent, an essential characteristic of lactate sensors. Furthermore, lactate disinhibits and sensitizes these neurons for subsequent excitation. 4-CIN has no effect on the activity of some arcuate neurons, indicating that lactate dependency is not universal. Orexin neurons show an indirect concentration-dependent sensitivity to glucose below 1 mm, responding by hyperpolarization, which is mediated by ATP-sensitive potassium channels composed of Kir6.1 and SUR1 subunits. In conclusion, our study suggests that lactate is a critical energy substrate and a regulator of the orexin system. Together with the known effects of orexins in inducing arousal, food intake, and hepatic glucose production, as well as lactate release from astrocytes in response to neuronal activity, our study suggests that orexin neurons play an integral part in balancing brain activity and energy supply.

Sodium fluoroacetate was introduced as a rodenticide in the US in 1946. However, its considerable efficacy against target species is offset by comparable toxicity to other mammals and, to a lesser extent, birds and its use as a general rodenticide was therefore severely curtailed by 1990. Currently, sodium fluoroacetate is licensed in the US for use against coyotes, which prey on sheep and goats, and in Australia and New Zealand to kill unwanted introduced species. The extreme toxicity of fluoroacetate to mammals and insects stems from its similarity to acetate, which has a pivotal role in cellular metabolism. Fluoroacetate combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle and reacts with citrate synthase to produce fluorocitrate, a metabolite of which then binds very tightly to aconitase, thereby halting the cycle. Many of the features of fluoroacetate poisoning are, therefore, largely direct and indirect consequences of impaired oxidative metabolism. Energy production is reduced and intermediates of the tricarboxylic acid cycle subsequent to citrate are depleted. Among these is oxoglutarate, a precursor of glutamate, which is not only an excitatory neurotransmitter in the CNS but is also required for efficient removal of ammonia via the urea cycle. Increased ammonia concentrations may contribute to the incidence of seizures. Glutamate is also required for glutamine synthesis and glutamine depletion has been observed in the brain of fluoroacetate-poisoned rodents. Reduced cellular oxidative metabolism contributes to a lactic acidosis. Inability to oxidise fatty acids via the tricarboxylic acid cycle leads to ketone body accumulation and worsening acidosis. Adenosine triphosphate (ATP) depletion results in inhibition of high energy-consuming reactions such as gluconeogenesis. Fluoroacetate poisoning is associated with citrate accumulation in several tissues, including the brain. Fluoride liberated from fluoroacetate, citrate and fluorocitrate are calcium chelators and there are both animal and clinical data to support hypocalcaemia as a mechanism of fluoroacetate toxicity. However, the available evidence suggests the fluoride component does not contribute. Acute poisoning with sodium fluoroacetate is uncommon. Ingestion is the major route by which poisoning occurs. Nausea, vomiting and abdominal pain are common within 1 hour of ingestion. Sweating, apprehension, confusion and agitation follow. Both supraventricular and ventricular arrhythmias have been reported and nonspecific ST- and T-wave changes are common, the QTc may be prolonged and hypotension may develop. Seizures are the main neurological feature. Coma may persist for several days. Although several possible antidotes have been investigated, they are of unproven value in humans. The immediate, and probably only, management of fluoroacetate poisoning is therefore supportive, including the correction of hypocalcaemia.

For more Mechanism of Action (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

Vapor Pressure

VP: Non-volatile

Approx 0.0 mm Hg at 20 °C

low

Low

Absorption Distribution and Excretion

... Samples taken at autopsy from man who survived about 17 hours after being found unconscious ... /showed concn in/ urine, 368 ppm; liver, 58 ppm; brain, 76 ppm; and kidney, 65 ppm.

...Liver of person whose death was supposed due to sodium fluoroacetate contained 2.4 mg of fluorine/100 g.

Amount of sodium monofluoroacetate recovered from brain per unit weight of tissue was about 2 times that from other organs after rabbits were killed with dose 10 times LD50. Amount of organofluorine was about the same 24 hr after death as immediately after death and decreased gradually, by 10-20% after 3 days and by 50-80% when carcass was kept at 21-25 °C.

For more Absorption, Distribution and Excretion (Complete) data for SODIUM FLUOROACETATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

When fluoroacetate-2-(14)C was applied to plants (acacia geoginae, castor bean, peanut, pinto bean), labeled carbon monoxide was observed. Some label... was also incorporated into water soluble fractions and lipids. In some plant seeds... /it/ was converted into fluorine-containing long chain fatty acids.

Sodium fluoroacetate is converted into fluorocitric acid in body and blocks TCA cycle by inhibiting aconitase activity. Poisoning can be diagnosed by increased citric acid levels in all organs or by determination of aconitase activity.

2,4-Dinitrofluorobenzene reacts with glutathione to form a stable product similar to that formed with the model glutathione-S-transferase substrate, 1-chloro-2,4-dinitrobenzene. ... Fluoroacetamide, like fluoroacetate, undergoes no discernable chemical defluorination. Its enzymatic defluorination is approx 10% of that observed for fluoroacetate and only 0.2% of the rate for 2,4-dinitrofluorobenzene. An antibody raised to the fluoroacetate specific dehalogenase precipitated both fluoroacetate ad fluoroacetamide defluorinating activity but had no effect on either 1-chloro-2,4-dinitrobenzene or 2,4-dinitrofluorobenzene activity. ... 2,4-Dinitrofluorobenzene is metabolized by the glutathione-S-transferase while fluoroacetamide is metabolized by the fluoroacetate specific dehalogenase.

For more Metabolism/Metabolites (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Sodium monofluoroacetate (1080) was administered orally to sheep and goats at a dose level of 0.1 mg/kg bw. The plasma elimination half-life was 10.8 hr in sheep and 5.4 hr in goats.

Methods of Manufacturing

Reacting CO, HF and formaldehyde at high pressures to give fluoroacetic acid which is converted by NaOH to sodium fluoroacetate.

Ethyl chloroacetate and potassium fluoride form ethyl fluoroacetate, which is then treated with a methanol solution of sodium hydroxide.

Sodium fluoroacetate is usually made by displacing the halogen from an ester of bromo- or chloroacetic acid with potassium fluoride or, in one instance, antimony fluoride, followed by hydrolysis with aqueous sodium hydroxide.

A commercial process for ... manufacture from ethyl chloroacetate and potassium fluoride has been described. The ester, purified by distillation to remove traces of acid and water, is treated with oven-dried, finely powdered potassium fluoride in a well-stirred autoclave at 200 °C for 11 hours. The resulting ethyl fluoroacetate is then distilled into an agitated tank containing sodium hydroxide dissolved in methanol. The solid product is isolated by centrifugation, followed by vacuum drying.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies sodium fluoroacetate (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.

The extreme toxicity of /sodium fluoroacetate (compound 1080) and fluoroacetamide (compound 1081)/... has restricted their use to prepared baits.

Analytic Laboratory Methods

A novel procedure has been developed for determination of fluoroacetic acid (FAA) in water and biological samples. It involves ethylation of FAA with ethanol in the presence of sulfuric acid, solid-phase microextraction of the ethyl fluoroacetate formed, and subsequent analysis by GC-FID or by GC-MS in selected-ion-monitoring mode. The detection limits for FAA in water, blood plasma, and organ homogenates are 0.001 ug/mL, 0.01 ug/mL, and 0.01 ug/g, respectively. The determination error at concentrations close to the detection limit was less than 50%. For analysis of biological samples, the approach has the advantages of overcoming the matrix effect and protecting the GC and GC-MS systems from contamination. Application of the approach to determination of FAA in blood plasma and organ tissues of animals poisoned with sodium fluoroacetate reveals substantial differences between the dynamics of FAA accumulation and clearance in rabbits and rats.

Rapid and quantitative determination of sodium monofluoroacetate in diluted fruit juices (dilution 1:9 v/v in deionized water) and tap water was performed by microchip CE, using contactless conductivity detection. A separation buffer consisting of 20 mM citric acid and histidine at pH 3.5 enabled the detection of the monofluoroacetate (MFA) anion in diluted apple juice, cranberry juice, and orange juice without lengthy sample pretreatments. The analyte was very well separated from interfering anionic species present in juices and tap water. LODs /SRP: level of detection/ in diluted juices and tap water were determined to be 125, 167, 138, and 173 ug/L for tap water, apple juice, cranberry juice, and orange juice, respectively, based upon an S/N /SRP: signal to noise/ of 3:1. Taking into account the dilution factor, the LODs for juice samples range from 1 to 2 mg/L, which is adequate for monitoring the toxicity of MFA in these juice beverages and tap water. The calibration curves for MFA in diluted fruit juices were linear over the range of 500 ug/L to 80 mg/L. The total analysis time for detecting the MFA anion in fruit juices was less than 5 min, which represents a considerable reduction in analysis time compared to other analytical methods currently used in food analysis.

Product analysis: conversion to sodium fluoride by digestion with metallic sodium and pptn as lead chlorofluoride; sodium fluoride is usual contaminant.

For more Analytic Laboratory Methods (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

GC (gas chromatographi) method involves aqueous extraction of stomach tissue or stomach content, ion exchange chromatography and distillation in presence of sulfuric acid. For samples such as animal stomachs, this method is considerably more sensitive, more specific, and less time-consuming than previously described methods. A typical analysis requires 8 hr and toxicant levels as low as 0.1-0.2 ppm can be detected.

A sensitive high-pressure liq chromatographic method was developed for the detection of sodium fluoroacetate in canine gastric content. Recovery was greater than 95% for std sodium fluoroacetate and in the 70-90% range for spiked samples (1-50 ppm).

Sodium fluoroacetate (SFAC) is a potent rodenticide, largely used for rodent and domestic pest control. The toxic effects of SFAC are caused by fluoroacetate, a toxic metabolite, whose toxic action blocks the Krebs cycle and also induces the accumulation of citrate in the body, which is a serum calcium chelator. The most common clinical signs of this intoxication are the cardiac and neurological effects. However, the hematological, biochemical and histopathological findings occurring in intoxication are still unknown in different species. In the present study, 16 domestic cats were experimentally intoxicated with oral doses of fluoroacetate (0.45 mg/kg). The hematological and biochemical profiles and histopathological findings were made to look for auxiliary diagnosis methods in SFAC intoxications. The hematological profile showed transitory leucopenia and thrombocytopenia; in the biochemical profiles were detected hyperglycemia, increase of creatinequinase enzyme (CK) and creatinequinase cardiac isoenzyme (CK-MB), hypokalemia and hypophosfatemia. In the macroscopic and histopathological findings were observed lesions characteristic of degenerative and ischemic processes in heart, kidneys, liver, brain and lungs. These changes may be auxiliary to the diagnosis of intoxication by SFAC in cats, when associated with clinical signs described for the species. Thus, the complete blood count with platelet count, serum glucose, enzymes CK and CK-MB isoenzyme, as well as the electrolytes potassium and phosphorus, can facilitate the laboratory diagnosis during intoxication by SFAC, associated with the pathological findings in the case of death of the intoxicated animal.

For more Clinical Laboratory Methods (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.